N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride
Overview
Description
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two aromatic rings connected by an amine group, with one ring substituted with an amino group and the other with a methoxy group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride typically involves the reaction of 2-nitroaniline with 4-methoxyaniline under reductive conditions. The nitro group of 2-nitroaniline is reduced to an amino group, which then reacts with 4-methoxyaniline to form the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration, chlorosulfonic acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-N-phenylamine hydrochloride: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(4-methoxyphenyl)-N-phenylamine hydrochloride: Lacks the amino group on the second aromatic ring, potentially altering its chemical behavior and applications.
Uniqueness
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride is unique due to the presence of both amino and methoxy groups, which can influence its chemical reactivity and solubility. These functional groups can also impact its interactions with biological targets, making it a compound of interest for various applications.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)benzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCGGBMKWCYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583276 | |
Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25914-22-1 | |
Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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